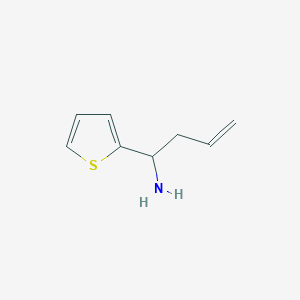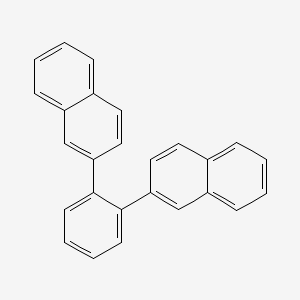![molecular formula C25H44O B14286612 [(Octadecyloxy)methyl]benzene CAS No. 120726-66-1](/img/structure/B14286612.png)
[(Octadecyloxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Octadecyloxy)methyl]benzene is an organic compound that consists of a benzene ring substituted with an octadecyloxy group and a methyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Octadecyloxy)methyl]benzene typically involves the alkylation of benzene with an octadecyloxy group. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
[(Octadecyloxy)methyl]benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
[(Octadecyloxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(Octadecyloxy)methyl]benzene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes a series of electron transfer steps leading to the formation of carboxylic acids . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
[(Octadecyloxy)methyl]benzene can be compared with other benzene derivatives such as:
Toluene: Similar in structure but lacks the octadecyloxy group.
Phenol: Contains a hydroxyl group instead of an octadecyloxy group.
Anisole: Contains a methoxy group instead of an octadecyloxy group.
Uniqueness
The presence of the octadecyloxy group in this compound imparts unique properties such as increased hydrophobicity and potential for specific interactions with other molecules, making it distinct from other benzene derivatives .
Propriétés
Numéro CAS |
120726-66-1 |
|---|---|
Formule moléculaire |
C25H44O |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
octadecoxymethylbenzene |
InChI |
InChI=1S/C25H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-24-25-21-18-17-19-22-25/h17-19,21-22H,2-16,20,23-24H2,1H3 |
Clé InChI |
JKAJYBZGNGIOHM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


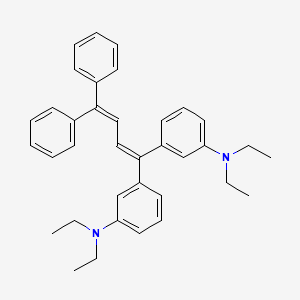
![1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one](/img/structure/B14286544.png)
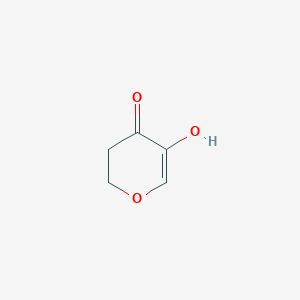
![{3-[4-(1,3-Dioxan-2-yl)butoxy]prop-2-en-1-yl}(trimethyl)silane](/img/structure/B14286552.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate](/img/structure/B14286553.png)
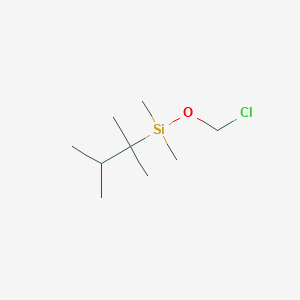
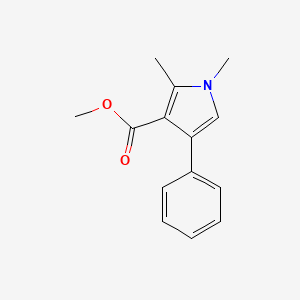
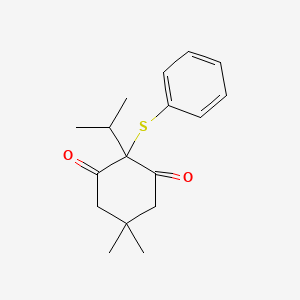
![9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14286591.png)
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)
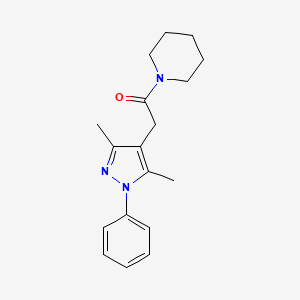
![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
